molecular formula C19H20ClFN2O3 B2685938 [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](1-oxa-4-azaspiro[4.5]dec-4-yl)methanone CAS No. 329702-10-5

[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](1-oxa-4-azaspiro[4.5]dec-4-yl)methanone

Cat. No. B2685938
CAS RN: 329702-10-5
M. Wt: 378.83
InChI Key: IXDSNKJETYVAKH-UHFFFAOYSA-N
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Description

[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](1-oxa-4-azaspiro[4.5]dec-4-yl)methanone is a useful research compound. Its molecular formula is C19H20ClFN2O3 and its molecular weight is 378.83. The purity is usually 95%.
BenchChem offers high-quality [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](1-oxa-4-azaspiro[4.5]dec-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](1-oxa-4-azaspiro[4.5]dec-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound's synthesis and structural analysis are crucial for understanding its potential applications in scientific research. Studies on similar spirocyclic compounds and heterocycles have shown their relevance in developing novel synthetic methodologies and understanding molecular interactions. For example, the synthesis and analysis of oxetane and azetidine-based spiro compounds have revealed insights into their stability, reactivity, and potential as building blocks in drug discovery (Gurry, McArdle, & Aldabbagh, 2015). Furthermore, the crystal structure analysis of related compounds has provided detailed information on molecular conformations and intermolecular interactions, aiding in the prediction of physicochemical properties and bioactivity (Lakshminarayana et al., 2009).

Pharmacological Applications

Spirocyclic compounds, including those with isoxazolyl and oxa-azaspiro moieties, have been explored for their pharmacological activities. Such compounds are investigated for their potential in treating various diseases, thanks to their unique structural features that may interact favorably with biological targets. The analgesic activity of novel spiro heterocycles has been evaluated, highlighting the significance of the spiroannulated ether ring and the 2-amino-1,3-thiazine ring system in exhibiting analgesic properties (Cohen, Banner, & Lopresti, 1978). Additionally, the anticonvulsant and antimycobacterial activities of fluorinated spirocyclic compounds have been studied, demonstrating the impact of fluorine substitution on enhancing biological activity and providing insights into structure-activity relationships (Obniska, Kamiński, Zagórska, Dzierżawska-Majewska, & Karolak‐Wojciechowska, 2006; Ali & Yar, 2007).

Drug Discovery and Development

The exploration of spirocyclic compounds, including those containing isoxazolyl and oxa-azaspiro units, extends to drug discovery and development. These compounds are often screened for their therapeutic potential in various disease models. For instance, the investigation into the metabolism of strained rings, such as spiro-azetidine derivatives, provides valuable information on drug metabolism, highlighting pathways that could influence drug design and optimization for better therapeutic profiles (Li et al., 2019).

properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O3/c1-12-15(17(22-26-12)16-13(20)6-5-7-14(16)21)18(24)23-10-11-25-19(23)8-3-2-4-9-19/h5-7H,2-4,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDSNKJETYVAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCOC34CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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